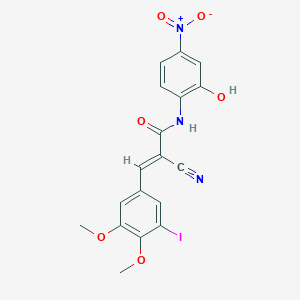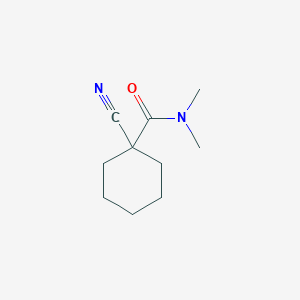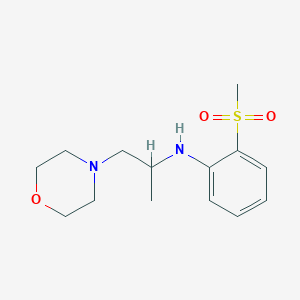![molecular formula C9H19NO2 B7588176 1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)
1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its common name, Nootkatone. Nootkatone is a terpene that is found in grapefruit and has a distinct grapefruit-like aroma. It is a colorless liquid that is insoluble in water but soluble in organic solvents.
Wirkmechanismus
The mechanism of action of Nootkatone is not well understood. However, studies have shown that the compound works by disrupting the nervous system of insects, leading to paralysis and death. Nootkatone has also been found to have a repellent effect on insects, making it a potential candidate for the development of insect repellents.
Biochemical and Physiological Effects:
Nootkatone has been found to have various biochemical and physiological effects. The compound has been found to have antioxidant properties, making it a potential candidate for the development of antioxidant supplements. Nootkatone has also been found to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using Nootkatone in lab experiments is its availability. The compound can be easily synthesized or isolated from grapefruit, making it readily available for research purposes. Another advantage is its low toxicity, making it safe for use in lab experiments. However, one of the limitations of using Nootkatone in lab experiments is its lack of water solubility, making it challenging to use in aqueous environments.
Zukünftige Richtungen
There are several future directions for the research on Nootkatone. One of the potential applications of Nootkatone is in the development of natural insecticides and repellents. The compound has also shown promise in the development of antifungal agents and antioxidant supplements. Further research is needed to understand the mechanism of action of Nootkatone and to explore its potential applications in various fields.
Conclusion:
In conclusion, 1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol, also known as Nootkatone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound can be synthesized through various methods and has been found to have insecticidal, antifungal, antioxidant, and anti-inflammatory properties. Nootkatone is readily available for research purposes and has low toxicity, making it safe for use in lab experiments. Further research is needed to understand the mechanism of action of Nootkatone and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of Nootkatone can be achieved through various methods. One of the commonly used methods is the isolation of the compound from grapefruit. The compound can also be synthesized through chemical reactions involving different starting materials. For instance, Nootkatone can be synthesized from valencene, a terpene found in Valencia oranges, through a series of chemical reactions. Another method involves the use of microorganisms such as fungi and bacteria to produce Nootkatone.
Wissenschaftliche Forschungsanwendungen
Nootkatone has been the subject of numerous scientific studies due to its potential applications in various fields. One of the significant applications of Nootkatone is in the field of pest control. The compound has been found to have excellent insecticidal properties against various insect species such as mosquitoes, ticks, and bed bugs. Nootkatone has also been found to have antifungal properties, making it a potential candidate for the development of antifungal agents.
Eigenschaften
IUPAC Name |
1-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-9(2,12)7-10-5-3-4-8(10)6-11/h8,11-12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLOMKOFTZOBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC1CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)

![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzothiophene-2-carboxamide](/img/structure/B7588141.png)

![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)

![6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid](/img/structure/B7588157.png)

![2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)
![(3,5-Dimethoxyphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7588190.png)

![3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7588196.png)